molecular formula C23H14Cl4N2O2 B11086790 (2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide

(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide

Cat. No.: B11086790
M. Wt: 492.2 g/mol
InChI Key: JIGNRFPAWPUMOF-FRKPEAEDSA-N
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Description

(2E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. For example, the use of sulfonic catalysts in mesoporous materials has been explored for similar complex organic syntheses .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring consistency and efficiency. Techniques such as co-condensation or grafting methods can be employed to introduce functional groups and achieve the desired chemical structure .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents specific to the desired transformation. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the efficiency and outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quaternary ammonium cations, which are significant in various chemical processes .

Scientific Research Applications

(2E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. Detailed studies on its mechanism of action are essential for understanding its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H14Cl4N2O2

Molecular Weight

492.2 g/mol

IUPAC Name

(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C23H14Cl4N2O2/c24-17-9-18(25)11-19(10-17)29-23(30)16(12-28)7-14-5-6-22(21(27)8-14)31-13-15-3-1-2-4-20(15)26/h1-11H,13H2,(H,29,30)/b16-7+

InChI Key

JIGNRFPAWPUMOF-FRKPEAEDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

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